2-(3-Fluorophenyl)-3-oxobutanenitrile
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Description
2-(3-Fluorophenyl)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.178. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
2-(3-Fluorophenyl)-3-oxobutanenitrile has been used in the synthesis of various heterocycles. For example, it can be synthesized from ethyl phenylacetate and acetonitrile, which are used to create polyfunctionally substituted heterocycles. This process demonstrates the compound's versatility as a starting material for different heterocyclic compounds (Khalik, 1997).
Biological Activity
Derivatives of this compound have shown potential biological activity. Studies have shown that reactions of this compound with various nucleophiles led to the formation of compounds that displayed activity against bacteria, fungi, and tumor cells. This indicates its potential in the development of new biologically active compounds (Černuchová et al., 2005).
Synthesis of Chromenoquinoline Derivatives
This compound is also instrumental in the synthesis of chromenoquinoline derivatives. It can be used in reactions with other compounds, leading to the formation of novel compounds with defined molecular structures, as characterized by various spectroscopic techniques (Han et al., 2015).
Role in Intramolecular Hydrogen Bonding
Research into the intramolecular hydrogen bonding of β-ketoarylhydrazones has utilized derivatives of this compound. These studies help understand the interplay between steric and electronic factors in strengthening hydrogen bonds, which is significant in the study of molecular interactions (Bertolasi et al., 1999).
Applications in Fragrance Chemistry
In fragrance chemistry, derivatives of this compound have been explored for their unique olfactory properties. Studies have focused on understanding structure-odor relationships and the sensory perception of these compounds, which can contribute to the development of new fragrance materials (Hauser et al., 2018).
Antioxidant Activity
Research has also explored the antioxidant activity of thiazolidin-4-one derivatives of this compound. This study underscores its potential in creating compounds with promising antioxidant properties, which is significant in pharmaceutical and health science research (El Nezhawy et al., 2009).
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVLAUXPWNENII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.